molecular formula C24H21N3O6 B12377940 N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-5-yl]-8-methoxy-2H-chromene-3-carboxamide

N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-5-yl]-8-methoxy-2H-chromene-3-carboxamide

Cat. No.: B12377940
M. Wt: 447.4 g/mol
InChI Key: ZFAKJMUJUNDGEI-UHFFFAOYSA-N
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Description

N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-5-yl]-8-methoxy-2H-chromene-3-carboxamide is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its potential therapeutic applications, particularly in the treatment of various diseases due to its unique chemical structure and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-5-yl]-8-methoxy-2H-chromene-3-carboxamide involves multiple steps, including substitution, click reaction, and addition reaction . The starting material, 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione, undergoes a series of chemical transformations to yield the final product . The reaction conditions typically involve the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to ensure high yield and purity of the final product. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-5-yl]-8-methoxy-2H-chromene-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles, electrophiles, and catalysts. Reaction conditions often involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions are typically derivatives of the original compound, with modifications to specific functional groups that enhance its biological activity or stability .

Scientific Research Applications

N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-5-yl]-8-methoxy-2H-chromene-3-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with various biological targets, including enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and autoimmune disorders.

    Industry: Utilized in the development of new pharmaceuticals and chemical products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-5-yl]-8-methoxy-2H-chromene-3-carboxamide is unique due to its specific chemical structure, which allows for targeted interactions with molecular pathways involved in disease processes. This specificity enhances its potential as a therapeutic agent compared to other similar compounds .

Properties

Molecular Formula

C24H21N3O6

Molecular Weight

447.4 g/mol

IUPAC Name

N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-5-yl]-8-methoxy-2H-chromene-3-carboxamide

InChI

InChI=1S/C24H21N3O6/c1-32-19-4-2-3-13-9-15(12-33-21(13)19)22(29)25-16-5-6-17-14(10-16)11-27(24(17)31)18-7-8-20(28)26-23(18)30/h2-6,9-10,18H,7-8,11-12H2,1H3,(H,25,29)(H,26,28,30)

InChI Key

ZFAKJMUJUNDGEI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1OCC(=C2)C(=O)NC3=CC4=C(C=C3)C(=O)N(C4)C5CCC(=O)NC5=O

Origin of Product

United States

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